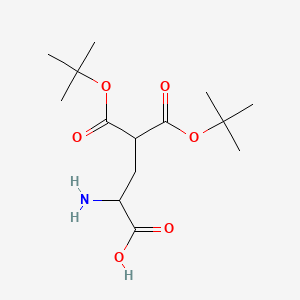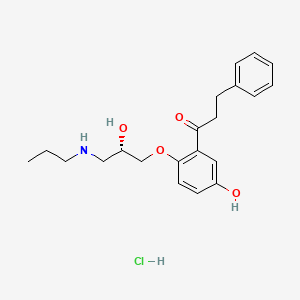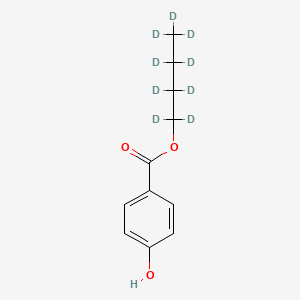
Butyl-d9 Paraben
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl-d9 Paraben, also known as 4-Hydroxybenzoic Acid Butyl-d9 Ester, is a stable isotope labelled compound . It is an antimicrobial agent used in various industries . The molecular formula of this compound is C11H5D9O3 and it has a molecular weight of 203.28 .
Synthesis Analysis
Butyl paraben is prepared by esterifying p-hydroxybenzoic acid with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H5D9O3 . The structure of parabens, including this compound, allows them to form almost ideal solid solutions near their melting temperatures .
Chemical Reactions Analysis
Parabens, including this compound, can be degraded using various methods such as ultraviolet radiation combined with hydrogen peroxide . The kinetic model for this degradation incorporates photochemical and chemical reactions .
Physical And Chemical Properties Analysis
Parabens, including this compound, have a peculiar solubility behavior in aqueous solution . Their solubility decreases when mixed with other parabens . They form almost ideal solid solutions near their melting temperatures .
科学的研究の応用
Butyl paraben has been shown to adversely affect the male reproductive system, including damage to spermatogenesis in mice (Oishi, 2002).
It exhibits estrogenic activity, affecting uterine calbindin-D9k gene expression in immature rats, potentially mediated by progesterone receptor and/or estrogen receptor-alpha signaling pathways (Vo & Jeung, 2009).
Butyl paraben has been associated with hepatotoxicity and dermal toxicity, showing concentration-dependent decreases in cell viability, ATP depletion, and oxidative stress in HepG2 and HDFn in vitro models (Kizhedath, Wilkinson, & Glassey, 2019).
Studies show higher levels of butyl paraben in rat amniotic fluid than in maternal plasma after subcutaneous administration, raising concerns about fetal exposure (Frederiksen, Taxvig, Hass, Vinggaard, & Nellemann, 2008).
Parabens, including butyl paraben, are present in aquatic environments and are subject to biodegradation, yet they remain detectable in effluents of wastewater treatment plants and surface waters (Haman, Dauchy, Rosin, & Munoz, 2015).
Butyl paraben’s estrogenic properties are further confirmed by its impact on uterine calbindin-D9k expression in immature rat uteri (Vo & Jeung, 2010).
Urinary concentrations of butyl paraben in the German population suggest widespread exposure to this chemical, with significant presence in human urine samples (Moos et al., 2015).
Butyl paraben’s neurotoxic effects and potential association with autism and learning disabilities are highlighted by its similarities to valproic acid brain physiopathology in an autism rat model (Hegazy, Ali, & Elgoly, 2015).
Butyl paraben's metabolism and elimination in humans, as well as the identification of new metabolites, were investigated following single oral dosage, providing insights into human exposure and metabolic pathways (Moos et al., 2016).
Safety and Hazards
将来の方向性
The presence of parabens, including Butyl-d9 Paraben, in ecosystems is mainly related to wastewater discharges . There is ongoing research into the degradation of parabens and the effects of paraben exposure on human health . The European Chemicals Agency (ECHA) has added butylparaben to its Candidate List of substances of very high concern (SVHCs) because of its endocrine-disrupting properties .
作用機序
Target of Action
Butyl-d9 Paraben, also known as Butyl 4-hydroxybenzoate-d9, is an organic compound that has been proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions and as a flavoring additive in food . The primary targets of this compound are microbial cells, particularly bacteria and fungi .
Mode of Action
The exact mechanism of how parabens, including this compound, work is unknown but they are proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .
Biochemical Pathways
Parabens, including this compound, have been found to affect various biochemical pathways. They can disrupt the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, they can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It has been suggested that parabens may be associated with an increased risk of thyroid cancer and benign nodules . In addition, exposure to Butyl Paraben has been linked to changes in behavior and neurotransmitters, and cell apoptosis in the brain of Chinese striped-necked turtles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequency of use of personal care products has been found to correlate very well with urine biomarker levels of paraben and phenols . Furthermore, several chemicals, including parabens, were found to be inversely related to BMI, and lower levels of parabens were observed for participants with current eczema .
生化学分析
Cellular Effects
Parabens have been associated with an increased risk of thyroid cancer . This suggests that Butyl-d9 Paraben may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that parabens can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
One study found no effect of butyl paraben at environmentally relevant concentration levels (0.5 μg L −1) during a 32-day experiment .
特性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOHBWFCKVYLES-WRMMWXQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

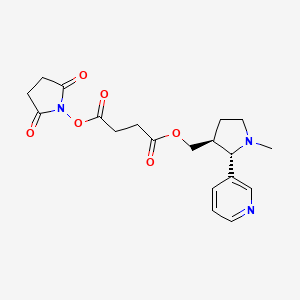
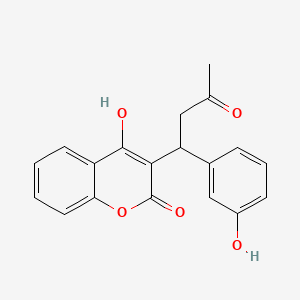

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)
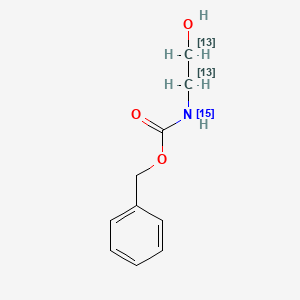
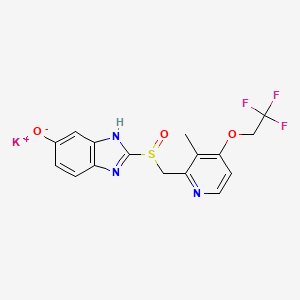
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
